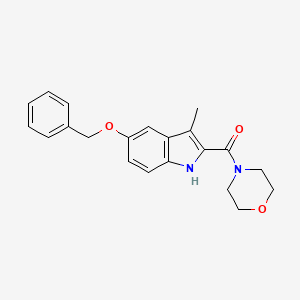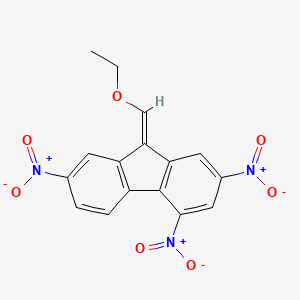
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone is an organic compound belonging to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
For industrial production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzyloxy and morpholinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the indole ring.
科学的研究の応用
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying biochemical pathways and enzyme interactions.
Medicine: Indole derivatives are known for their pharmacological properties, and this compound may have potential as a lead compound for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of (5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone involves its interaction with molecular targets in biological systems. The indole core can bind to specific receptors or enzymes, modulating their activity. The benzyloxy and morpholinyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects .
類似化合物との比較
Similar Compounds
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with a methoxy group and an acetic acid moiety.
5-Benzyloxy-1-BOC-indole-2-boronic acid: Contains a benzyloxy group and a boronic acid moiety.
Uniqueness
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone is unique due to the presence of both benzyloxy and morpholinyl-methanone groups, which may confer distinct chemical and biological properties compared to other indole derivatives
特性
分子式 |
C21H22N2O3 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
(3-methyl-5-phenylmethoxy-1H-indol-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H22N2O3/c1-15-18-13-17(26-14-16-5-3-2-4-6-16)7-8-19(18)22-20(15)21(24)23-9-11-25-12-10-23/h2-8,13,22H,9-12,14H2,1H3 |
InChIキー |
QDPVAKMAFHOZNR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11542299.png)
![N-(2,4-Dichlorophenyl)-4-methyl-N-({N'-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11542300.png)
![Methyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11542303.png)
![2-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542310.png)
![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11542319.png)
![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11542320.png)
![Di-tert-butyl [4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]propanedioate](/img/structure/B11542333.png)
![2-bromo-N-(4-{[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11542342.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542343.png)
![N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11542350.png)

![3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542364.png)


